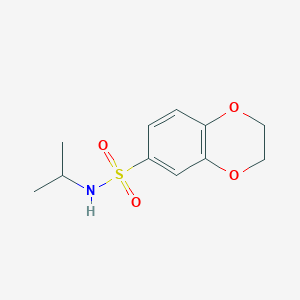
N-propyl-2-(2-thienyl)acetamide
Vue d'ensemble
Description
N-propyl-2-(2-thienyl)acetamide, also known as PTAC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. PTAC is a thienylacetamide derivative that has been found to exhibit unique biochemical and physiological effects, making it a promising candidate for various research studies. In
Applications De Recherche Scientifique
N-propyl-2-(2-thienyl)acetamide has been found to have several potential applications in scientific research. One of the most promising areas of research is its use as a modulator of the endocannabinoid system. The endocannabinoid system is a complex signaling system that plays a crucial role in various physiological processes such as pain perception, appetite, and mood regulation. This compound has been found to interact with the endocannabinoid system by modulating the activity of the CB1 receptor, which is one of the primary receptors involved in the system.
Mécanisme D'action
The mechanism of action of N-propyl-2-(2-thienyl)acetamide involves its interaction with the CB1 receptor. This compound acts as a positive allosteric modulator of the receptor, which means that it enhances the activity of the receptor without directly binding to it. This leads to an increase in the binding affinity of the receptor for endocannabinoids, resulting in enhanced signaling through the endocannabinoid system.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been shown to have analgesic properties, which makes it a potential candidate for the treatment of chronic pain. It has also been found to have anxiolytic and antidepressant effects, indicating its potential as a treatment for anxiety and depression. Additionally, this compound has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-propyl-2-(2-thienyl)acetamide in lab experiments is its high selectivity for the CB1 receptor. This makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, one of the limitations of using this compound is its relatively low potency compared to other CB1 receptor modulators. This can make it challenging to achieve the desired level of receptor modulation in some experiments.
Orientations Futures
There are several potential future directions for research on N-propyl-2-(2-thienyl)acetamide. One area of research is focused on the development of more potent this compound derivatives that can achieve greater receptor modulation. Another area of research is focused on the use of this compound in the treatment of various diseases such as chronic pain, anxiety, and depression. Additionally, research on the interaction of this compound with other receptors and signaling pathways could lead to the development of new therapeutic targets.
Propriétés
IUPAC Name |
N-propyl-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-2-5-10-9(11)7-8-4-3-6-12-8/h3-4,6H,2,5,7H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKSMORHGNGHBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1=CC=CS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B3920658.png)
![[2-(4-chlorophenyl)-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B3920665.png)
![2-(dimethylamino)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-2-(3-methylphenyl)acetamide](/img/structure/B3920668.png)
![3-(1H-benzimidazol-1-yl)-N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]propanamide](/img/structure/B3920671.png)
![{[2-({(2-hydroxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B3920679.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3920687.png)
![7-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-2,3-dimethyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B3920697.png)
![(3S*,4S*)-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3920708.png)
![N'-[(4-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B3920713.png)

![4-(4-{[(aminocarbonyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-cycloheptylpiperidine-1-carboxamide](/img/structure/B3920724.png)
![2-(4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B3920728.png)
![methyl 1-{2-hydroxy-3-[3-({[2-(1H-imidazol-1-yl)ethyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B3920732.png)
